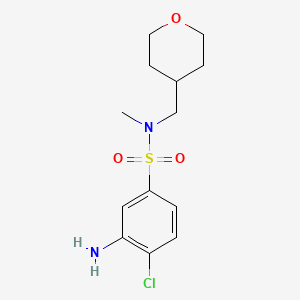

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

Description

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic core with a chlorine atom at position 4, an amino group at position 3, and a branched N-alkylation pattern featuring methyl and tetrahydro-2H-pyran-4-ylmethyl groups. Its synthesis likely involves sequential sulfonylation and alkylation steps, similar to other benzenesulfonamide derivatives described in the literature .

Properties

IUPAC Name |

3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDDPLUWTAAWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Sulfonamide Intermediate

- The reaction of 3-nitro-4-chlorobenzenesulfonyl chloride with N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine is performed in the presence of a base such as triethylamine or DIPEA.

- The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

- Temperature control is critical, typically maintained between 0°C and 60°C to optimize yield and minimize side reactions.

- Catalysts such as DMAP may be used to enhance the reaction rate.

Step 2: Reduction of Nitro Group to Amino Group

- The nitro group on the aromatic ring is reduced to an amino group using reducing agents.

- Commonly employed methods include zinc powder in alkaline conditions (NaOH) or sodium borohydride derivatives like NaBH(OAc)3.

- The reduction is performed under mild conditions to preserve other sensitive functionalities.

- The reaction progress is monitored by thin-layer chromatography (TLC) or other analytical methods.

Step 3: Methylation of Sulfonamide Nitrogen

- The N-methylation step can be achieved by reacting the sulfonamide intermediate with methylating agents under basic conditions.

- Careful control of stoichiometry and reaction conditions ensures selective methylation without over-alkylation.

Step 4: Purification and Isolation

- The final compound is isolated by standard work-up procedures including extraction, washing, drying, and crystallization.

- Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Sulfonamide formation | N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine, base (TEA, DIPEA), DMAP catalyst | Dichloromethane, THF | 0 - 60 | Controlled addition rate; DMAP accelerates reaction |

| Nitro reduction | Zn/NaOH or NaBH(OAc)3 with DIPEA/TEA | Mixtures of ethers or halogenated solvents | Room temp - 60 | Mild conditions to avoid side reactions |

| N-Methylation | Methylating agent (e.g., methyl iodide), base | Dichloromethane or THF | Room temp | Selective methylation of sulfonamide nitrogen |

| Purification | Extraction, crystallization | Various | Ambient | High purity achieved with optimized protocols |

Research Findings and Yield Data

- The synthetic route involving sulfonyl chloride and amine coupling followed by nitro reduction is reported to achieve yields exceeding 90% for each step under optimized conditions.

- Use of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole as coupling agents in related syntheses has shown improved yields and shorter reaction times.

- The reaction temperature and solvent choice critically influence the purity and yield of the final compound.

- The use of protecting groups on the amino substituent during intermediate steps is sometimes necessary to prevent side reactions and is removed in the final stages.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting material | 3-nitro-4-chlorobenzenesulfonyl chloride or acid derivatives |

| Key reagents | N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine, reducing agents (Zn/NaOH, NaBH(OAc)3) |

| Catalysts and bases | DMAP, triethylamine, diisopropylethylamine |

| Solvents | Dichloromethane, tetrahydrofuran, methyltetrahydrofuran |

| Temperature range | 0°C to 60°C |

| Reaction monitoring | Thin-layer chromatography (TLC), NMR |

| Yield range | Typically 90-95% per step under optimized conditions |

| Purification techniques | Extraction, crystallization, washing |

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro substituent can be reduced to form a corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkoxides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dechlorinated hydrocarbons.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of benzenesulfonamide exhibit potent antibacterial effects against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .

1.2 Anticancer Potential

Recent studies suggest that 3-amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide may have anticancer properties. In vitro tests demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .

Drug Development

2.1 Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for further modification to enhance efficacy or reduce toxicity in drug candidates. For example, it has been utilized in the synthesis of other biologically active molecules that target various diseases .

2.2 Formulation Development

In pharmaceutical formulations, this compound can be integrated into drug delivery systems due to its favorable solubility and stability profiles. Its ability to form complexes with other drugs may enhance bioavailability and therapeutic effectiveness .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Research Findings and Implications

- HIV IN Inhibition: The absence of a hydroxyl or nitro group in the target compound suggests it may exhibit lower anti-HIV activity than IIIi or IIIq. However, its chloro and amino substituents could enable alternative mechanisms, such as targeting non-metallic enzyme residues .

- Therapeutic Potential: Structural analogs with pyrimidinyl or indoloquinazolinyl moieties (e.g., ) highlight the versatility of benzenesulfonamides in targeting diverse enzymes. The target compound’s tetrahydro-2H-pyran group positions it as a candidate for central nervous system (CNS) applications due to enhanced blood-brain barrier penetration.

- Limitations: Current data gaps include explicit biological assays for the target compound. Comparative studies with IIIi or IIIq under identical experimental conditions are needed to validate structure-activity relationships.

Biological Activity

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide, with the CAS number 1220027-42-8, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉ClN₂O₃S, with a molecular weight of approximately 364.62 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₃S |

| Molecular Weight | 364.62 g/mol |

| CAS Number | 1220027-42-8 |

| MDL Number | MFCD13562332 |

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide moiety in this compound suggests potential effectiveness against various bacterial strains. Research indicates that compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the sulfonamide structure can enhance potency against resistant bacterial strains .

Antitumor Activity

Emerging evidence suggests that this compound may exhibit antitumor properties. In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, sulfonamide derivatives have been shown to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacterial growth inhibition.

- Interference with Cellular Signaling : Compounds similar to this sulfonamide have been found to modulate pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several case studies highlight the biological activities of compounds related to this compound:

- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives showed that structural modifications significantly increased their antibacterial potency against resistant strains of Staphylococcus aureus .

- Antitumor Activity : In vitro assays demonstrated that a related compound exhibited IC50 values lower than those of standard chemotherapeutics against breast cancer cell lines, indicating promising antitumor activity .

- SAR Studies : Structure-activity relationship (SAR) analyses have identified key functional groups necessary for enhancing the biological activity of sulfonamide derivatives, emphasizing the importance of the tetrahydro-pyran moiety in modulating activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a benzene ring followed by functional group modifications. For example, 4-chlorobenzenesulfonyl chloride can react with N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide core. Subsequent amination at the 3-position requires careful control of reaction time (12–24 hours) and temperature (60–80°C) to avoid side products. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography to resolve the 3D arrangement of the tetrahydropyran ring and sulfonamide group .

- ¹H/¹³C NMR to confirm substituent positions (e.g., integration ratios for methyl and pyran protons).

- FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How does the compound’s structural diversity (e.g., tetrahydropyran, sulfonamide) influence its bioactivity?

- Methodological Answer : The tetrahydropyran ring enhances lipophilicity, improving membrane permeability, while the sulfonamide group enables hydrogen bonding with biological targets (e.g., enzymes). Computational docking studies (using AutoDock Vina) can predict binding affinities to receptors like carbonic anhydrase, where sulfonamides are known inhibitors. Experimental validation via enzyme inhibition assays (e.g., UV-Vis monitoring of CO₂ hydration) is recommended .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of sulfonamide derivatives like this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow integrates reaction path sampling with machine learning to predict optimal solvents (e.g., acetonitrile vs. DMF) and catalysts for amination steps. This reduces trial-and-error experimentation by >50% .

Q. What strategies resolve contradictory data in sulfonamide reactivity studies (e.g., substitution vs. hydrolysis)?

- Methodological Answer : Systematic variation of reaction conditions (pH, solvent polarity, nucleophile concentration) can clarify dominant pathways. For instance:

- Acidic conditions (HCl/EtOH) favor hydrolysis of the sulfonamide to sulfonic acid.

- Basic conditions (NaH/DMSO) promote nucleophilic substitution at the chloro position.

Kinetic studies (monitored via HPLC) and isotopic labeling (¹⁵N NMR) can distinguish mechanisms .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how are they addressed?

- Methodological Answer : Key challenges include:

- Exotherm control : Use jacketed reactors with gradual reagent addition to manage heat during sulfonylation.

- Solvent recovery : Switch from DMF to recyclable solvents like 2-MeTHF.

- Byproduct minimization : Optimize stoichiometry (e.g., 1.1:1 amine:sulfonyl chloride ratio) and employ continuous flow reactors for precise mixing .

Contradictory Data Analysis

Q. How do discrepancies in reported reaction yields (e.g., 60% vs. 85%) arise, and how can they be mitigated?

- Methodological Answer : Variations often stem from impurities in starting materials or incomplete purification. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.